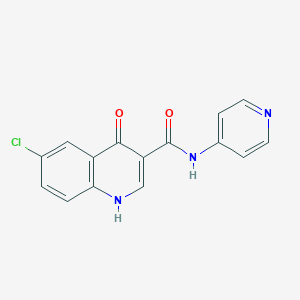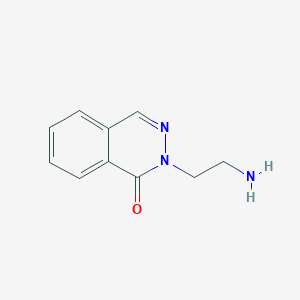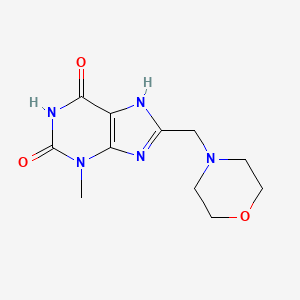
3-methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione” is a chemical compound with the molecular formula C13H20N6O3 . It has an average mass of 308.336 Da and a monoisotopic mass of 308.159698 Da .
Molecular Structure Analysis
The molecular structure of “this compound” includes 9 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds . The compound has a molar refractivity of 78.7±0.3 cm^3 and a polarizability of 31.2±0.5 10^-24 cm^3 .Physical and Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm^3 and a molar volume of 224.9±3.0 cm^3 . It has a surface tension of 64.9±3.0 dyne/cm and an index of refraction of 1.617 . The compound also has a polar surface area of 103 Å^2 .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research into compounds structurally similar to "3-methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione" has provided detailed insights into their crystal structures. For instance, the crystal structure of 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione demonstrates typical geometry within the purine fused-ring system, highlighting the planarity and conformational preferences influenced by intramolecular hydrogen bonding and molecular interactions in the crystal (Karczmarzyk & Pawłowski, 1997). Such studies are crucial for understanding molecular conformations and designing molecules with desired properties.
Synthesis and Activity
Compounds with morpholine and purine rings have been synthesized and tested for various activities. For example, derivatives with specific substituents have shown significant antiarrhythmic and hypotensive activities, providing insights into their potential pharmacological applications (Chłoń-Rzepa et al., 2004). Such research demonstrates the compound's relevance in developing new therapeutic agents.
Polymerization and Material Science
Research on morpholine derivatives has extended into the field of polymer science, exploring their utility in synthesizing novel polymers. For instance, studies on the ring-opening polymerization of morpholine-2,5-dione derivatives have led to the development of new poly(ester amide)s, revealing these compounds' versatility as monomers in creating polymers with specific properties (Feng et al., 2000). This research area highlights the potential of "this compound" and its derivatives in materials science and engineering applications.
Antimicrobial Activity
Additionally, the antimicrobial activity of cyclodepsipeptides, including morpholine-dione derivatives, has been explored, showing effectiveness against bacterial strains such as Escherichia coli. This indicates the potential of these compounds in developing new antimicrobial agents (Yancheva et al., 2012).
Eigenschaften
IUPAC Name |
3-methyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c1-15-9-8(10(17)14-11(15)18)12-7(13-9)6-16-2-4-19-5-3-16/h2-6H2,1H3,(H,12,13)(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAFSPUDOWFYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{2-[4-Phenyl-5-(propan-2-yl)-1,3-oxazol-2-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2595725.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2595726.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2595730.png)


![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B2595737.png)
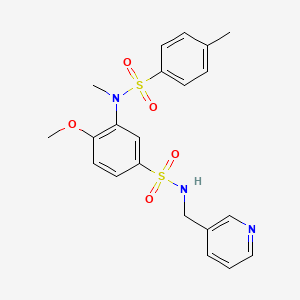
![N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2595739.png)
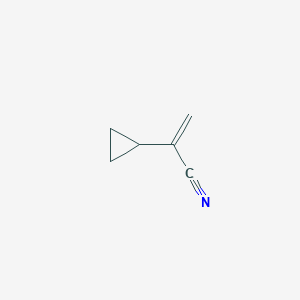
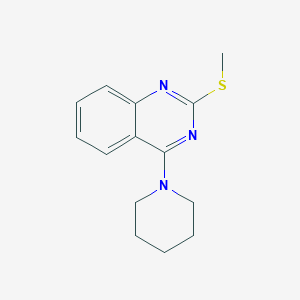
![ethyl 4-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2595744.png)
